

In-Depth Technical Guide: Irindalone (C₂₄H₂₉FN₄O)

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Compound of Interest

Compound Name: Irindalone

Cat. No.: B1662778

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Abstract

Irindalone, with the molecular formula C₂₄H₂₉FN₄O, is a potent and selective serotonin 5-HT₂ receptor antagonist. Developed by Lundbeck A/S under the identifier LU 21-098, it was primarily investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of **Irindalone**, detailing its pharmacological profile, mechanism of action, and available preclinical data. The information is presented to support further research and understanding of this compound's therapeutic potential.

Introduction

Irindalone is a peripherally acting serotonin 5-HT₂ receptor antagonist with weak α ₁-blocking activity.^[1] Its development was aimed at treating hypertension by targeting the vasoconstrictive effects of serotonin. The pharmacological profile of **Irindalone** shows a stereoselective activity, with the (+)-(1R,3S) enantiomer being the active form. This guide consolidates the available technical information on **Irindalone** to serve as a resource for researchers in pharmacology and drug development.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C24H29FN4O	PubChem
IUPAC Name	1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one	PubChem
Molecular Weight	408.5 g/mol	PubChem
CAS Number	96478-43-2	PubChem

Pharmacological Profile

Irindalone's primary mechanism of action is the competitive antagonism of the serotonin 5-HT₂ receptor. It also exhibits a significantly lower affinity for the α ₁-adrenergic receptor.

Receptor Binding Affinity

While specific K_i or IC₅₀ values from primary literature are not readily available in the public domain, preclinical studies have established a clear selectivity profile.

Receptor Target	Affinity/Potency	Selectivity
Serotonin 5-HT ₂ Receptor	High	Primary Target
α ₁ -Adrenergic Receptor	Weak	173-fold weaker than for 5-HT ₂

Data derived from in vivo studies in pithed rats, comparing antagonism of 5-HT-induced pressor effects versus phenylephrine (an α ₁-agonist)-induced pressor effects.

Preclinical Antihypertensive Effects

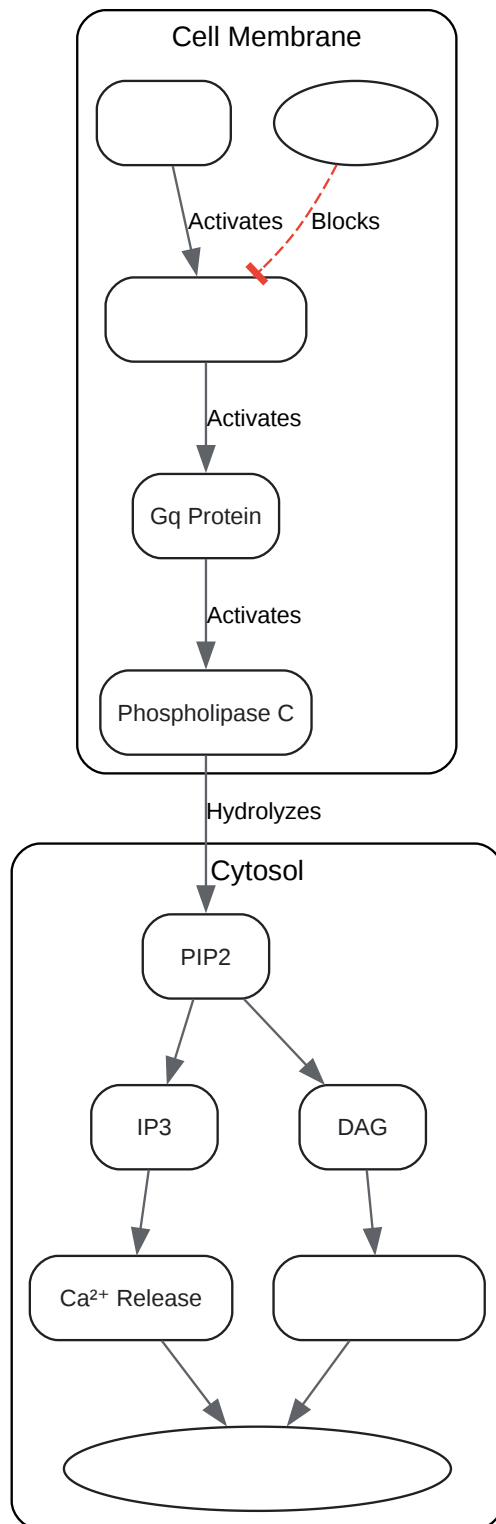
Studies in spontaneously hypertensive rats (SHR) have demonstrated that **Irindalone** effectively lowers blood pressure. Its pharmacological profile in this regard is comparable to the well-characterized 5-HT₂ antagonist, ketanserin.

Mechanism of Action

Irindalone exerts its antihypertensive effect by blocking 5-HT₂ receptors on vascular smooth muscle cells. Activation of these receptors by serotonin typically leads to vasoconstriction. By antagonizing this interaction, **Irindalone** promotes vasodilation and a subsequent reduction in blood pressure. Its weak affinity for α ₁-adrenergic receptors suggests a minimal contribution of this pathway to its overall therapeutic effect at effective doses.

Signaling Pathways

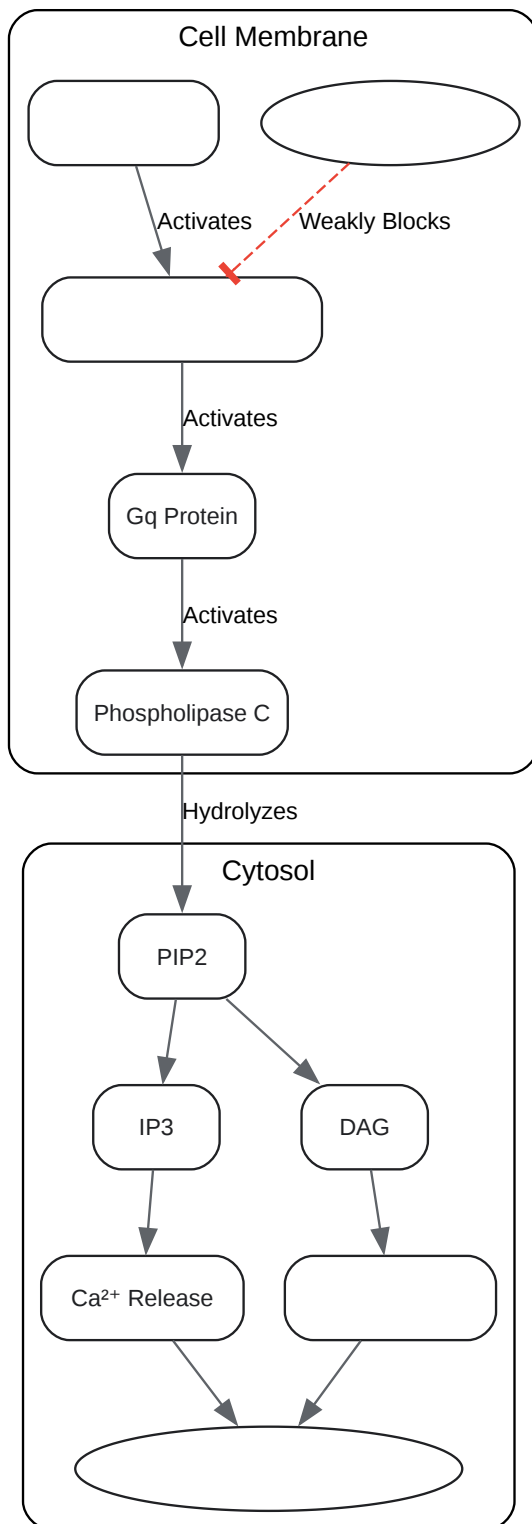
The following diagrams illustrate the signaling pathways affected by **Irindalone**.

5-HT₂ Receptor Signaling Pathway

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Caption: 5-HT₂ Receptor Signaling Pathway and the inhibitory action of **Irindalone**.

α 1-Adrenergic Receptor Signaling Pathway



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Caption: α 1-Adrenergic Receptor Signaling Pathway showing the weak inhibitory effect of **Irindalone**.

Synthesis

A specific, detailed synthesis protocol for **Irindalone** from a primary patent or publication is not readily available in the public domain. However, the synthesis of structurally related 1-piperazino-3-phenylindans has been described in the literature. These syntheses generally involve multi-step processes, likely starting from a substituted indanone and involving the introduction of the piperazine and imidazolidinone moieties through sequential reactions.

Experimental Protocols

The following are generalized experimental protocols based on the available literature for assessing the activity of 5-HT₂ antagonists like **Irindalone**.

In Vitro: Serotonin-Induced Contraction in Rat Aorta

This assay is used to determine the functional antagonism of 5-HT₂ receptors.

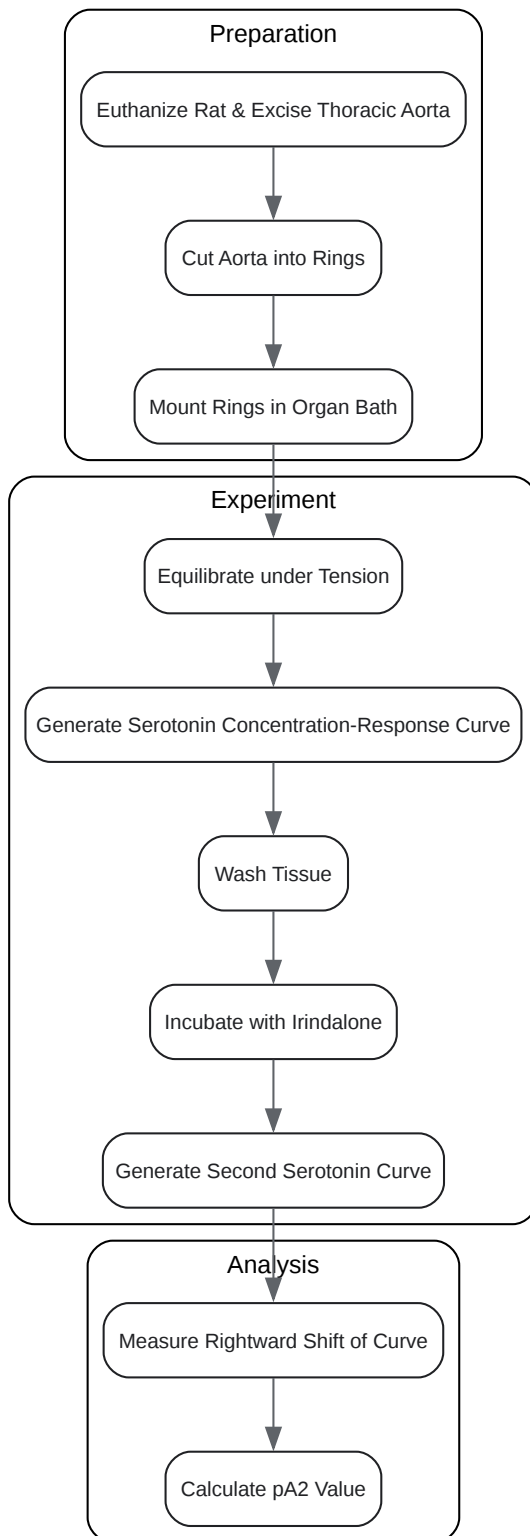
Objective: To measure the ability of **Irindalone** to inhibit the contraction of isolated rat thoracic aorta rings induced by serotonin.

Methodology:

- **Tissue Preparation:** Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings (3-5 mm in width).
- **Mounting:** The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
- **Equilibration:** The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
- **Contraction Induction:** A cumulative concentration-response curve for serotonin is established by adding increasing concentrations of serotonin to the organ bath.

- Antagonism Assay: After washing the tissues, they are incubated with varying concentrations of **Irindalone** for a predetermined period (e.g., 30 minutes).
- Second Contraction Curve: A second cumulative concentration-response curve for serotonin is then generated in the presence of **Irindalone**.
- Data Analysis: The antagonistic effect of **Irindalone** is quantified by the rightward shift of the serotonin concentration-response curve. Potency can be expressed as a pA2 value.

Experimental Workflow: In Vitro Aortic Ring Assay

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References

- 1. researchgate.net [researchgate.net]
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